molecular formula C21H20N4O2S B2703561 8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 332149-61-8

8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2703561
CAS No.: 332149-61-8
M. Wt: 392.48
InChI Key: HFEXCHRMLLKFBK-UHFFFAOYSA-N
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Description

8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a benzylthio group at the 8th position, a methyl group at the 3rd position, and a phenethyl group at the 7th position of the purine ring. The purine ring itself is a heterocyclic aromatic organic compound, which is a fundamental component of many biologically significant molecules, including DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with benzylthiol and phenethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group or to modify other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the purine ring.

Scientific Research Applications

8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the phenethyl group at the 7th position.

    8-(methylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione: Has a methylthio group instead of a benzylthio group.

    8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6-dione: Lacks the (3H,7H) designation, indicating a different tautomeric form.

Uniqueness

8-(benzylthio)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is unique due to the specific combination of substituents on the purine ring, which can confer distinct chemical and biological properties. The presence of both benzylthio and phenethyl groups may enhance its ability to interact with biological targets, potentially leading to greater efficacy in therapeutic applications.

Properties

IUPAC Name

8-benzylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-24-18-17(19(26)23-20(24)27)25(13-12-15-8-4-2-5-9-15)21(22-18)28-14-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEXCHRMLLKFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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